Zuclopenthixol

Catalog No.
S618929
CAS No.
53772-83-1
M.F
C22H25ClN2OS
M. Wt
401 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zuclopenthixol

CAS Number

53772-83-1

Product Name

Zuclopenthixol

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol

Molecular Formula

C22H25ClN2OS

Molecular Weight

401 g/mol

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-

InChI Key

WFPIAZLQTJBIFN-DVZOWYKESA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Solubility

slight
2.60e-03 g/L

Synonyms

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol (-)-10-Camphorsulfonic Acid Salt; (Z)-Clopenthixol (-)-10-Camphorsulfonic Acid Salt; Cisordinol(-)-10-Camphorsulfonic Acid Salt; Clopixol (-)-10-Camphorsulfonic Acid Salt; cis-(

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Management of Schizophrenia:

  • Efficacy: Research suggests Zuclopenthixol, particularly its oral and decanoate (long-acting) forms, may be effective in managing the positive and negative symptoms of schizophrenia, with some evidence suggesting potential advantages over other antipsychotics in terms of relapse prevention and tolerability [, ]. However, further high-quality studies are needed for definitive conclusions [].
  • Mechanism of Action: Zuclopenthixol's exact mechanism of action in schizophrenia is not fully understood, but it is believed to work primarily by blocking dopamine D2 receptors in the brain, which are implicated in the disease process [].

Treatment of Agitation and Violence:

  • Limited Evidence: While Zuclopenthixol has been investigated for managing agitation and violence in individuals with various mental illnesses, the available research is inconclusive regarding its effectiveness compared to other medications [].

Other Potential Applications:

  • Depression: Early research suggests Zuclopenthixol may have potential benefits in treating depression, particularly in individuals with comorbid schizophrenia, but more research is needed to confirm these findings [].
  • Bipolar Disorder: Limited research suggests Zuclopenthixol may be helpful in managing manic episodes in bipolar disorder, but further studies are required to determine its efficacy and safety profile [].

Physical Description

Solid

XLogP3

4.3

Melting Point

~50

UNII

47ISU063SG

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the management of acute psychoses such as mania or schizophrenia. However, the use of zuclopenthixol acetate in psychiatric emergencies as an alternative to standard treatments (haloperidol, clotiapine, etc.) should be cautioned, since well executed and documented trials of zuclopenthixol acetate for this use have yet to be conducted. Zuclopenthixol acetate is not intended for long-term use.
FDA Label

Pharmacology

Zuclopenthixol is a thioxanthene with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AF - Thioxanthene derivatives
N05AF02 - Clopenthixol
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AF - Thioxanthene derivatives
N05AF05 - Zuclopenthixol

Mechanism of Action

Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

53772-83-1
982-24-1

Wikipedia

Zuclopenthixol
Clopenthixol
Zuclopenthixol hydrochloride

Biological Half Life

20 hours (range 12-28 hours) for the tablet form, 19 days for the depot form.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
Khalifa AE: Zuclopenthixol facilitates memory retrieval in rats: possible involvement of noradrenergic and serotonergic mechanisms. Pharmacol Biochem Behav. 2003 Jul;75(4):755-62. [PMID:12957216]
Fond G, Macgregor A, Tamouza R, Hamdani N, Meary A, Leboyer M, Dubremetz JF: Comparative analysis of anti-toxoplasmic activity of antipsychotic drugs and valproate. Eur Arch Psychiatry Clin Neurosci. 2014 Mar;264(2):179-83. doi: 10.1007/s00406-013-0413-4. Epub 2013 Jun 15. [PMID:23771405]
Jayakody K, Gibson RC, Kumar A, Gunadasa S: Zuclopenthixol acetate for acute schizophrenia and similar serious mental illnesses. Cochrane Database Syst Rev. 2012 Apr 18;4:CD000525. doi: 10.1002/14651858.CD000525.pub3. [PMID:22513898]
Nielsen MK, Johansen SS: Simultaneous determination of 25 common pharmaceuticals in whole blood using ultra-performance liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Sep;36(7):497-506. doi: 10.1093/jat/bks054. Epub 2012 Jun 19. [PMID:22718540]
Khalifa AE: Pro-oxidant activity of zuclopenthixol in vivo: differential effect of the drug on brain oxidative status of scopolamine-treated rats. Hum Exp Toxicol. 2004 Aug;23(9):439-45. [PMID:15497819]
Hood S, Orr K, Bennett L, Davies S: Severe laryngeal dystonia in a patient receiving zuclopenthixol "Acuphase" and fluoxetine. Australas Psychiatry. 2010 Apr;18(2):174-6. doi: 10.3109/10398560903473686. [PMID:20175668]
Link

Explore Compound Types